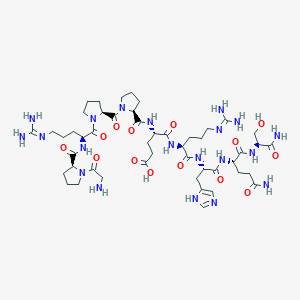

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2

Vue d'ensemble

Description

The peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” is a sequence of amino acids. It is related to the amino acid sequence of the human chorionic gonadotropin . The peptide sequence is also known as Gly-Pro-Arg-Pro or GPRP .

Synthesis Analysis

The synthesis of such peptides typically involves methods like solid-phase peptide synthesis (SPPS), a common method for peptide synthesis . The peptide bonds are formed between the amino acids in a step-wise manner to create the desired sequence .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the peptide bonds that link them together. The peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” has a specific sequence of amino acids, each with its own side chain that can interact with the environment or other side chains to form the three-dimensional structure of the peptide .Chemical Reactions Analysis

Peptides can undergo various chemical reactions, mostly centered around the peptide bonds and the side chains of the amino acids. The peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” would have similar chemical properties and reactivity as other peptides, determined by the specific amino acids in its sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of the amino acids in its sequence. These can include charge, hydrophobicity, size, and shape . The peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” has a molecular weight of 425.48 .Applications De Recherche Scientifique

1. Role in Histocompatibility Antigens

The amino acid sequence, including H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2, is significant in the study of histocompatibility antigens. For instance, in murine major histocompatibility complex alloantigens, similar sequences play a crucial role in the structure and function of these antigens, vital for immune response and organ transplantation research (Maloy, Nathenson, & Coligan, 1981).

2. Involvement in Neuropeptide Processing

Sequences similar to H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 are involved in the processing of neuropeptides. A study on substance P, a neuropeptide, demonstrated that enzymes cleave specific bonds in these sequences, leading to the formation of different peptide fragments with distinct biological activities (Blumberg, Teichberg, Charli, Hersh, & McKelvy, 1980).

3. Structural Analysis in Salivary Glycoproteins

Research on human parotid saliva has identified sequences similar to H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 in glycoproteins. These sequences are essential for understanding the structural and functional aspects of salivary glycoproteins, which have implications in oral biology and disease mechanisms (Shimomura, Kanai, & Sanada, 1983).

4. Insights into Growth Hormone-Releasing Factors

The sequence H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 bears resemblance to segments in growth hormone-releasing factors, as identified in a human pancreatic tumor study. Understanding these sequences aids in the development of treatments for conditions like acromegaly and other growth disorders (Guillemin, Brazeau, Böhlen, Esch, Ling, Wehrenberg, 1982).

5. Implications in Fertility and Reproductive Biology

Studies on the amino acid sequence of human chorionic gonadotropin have highlighted sequences similar to H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2. These studies provide crucial insights into reproductive biology and are instrumental in understanding fertility and related disorders (Morgan, Birken, & Canfield, 1975).

6. Role in Endogenous Amino Acid Synthesis Limitations

Research indicates that amino acids, including sequences like H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2, play a role in limiting the growth, lactation, and reproduction in animals due to constraints in their endogenous synthesis. This understanding is pivotal for animal nutrition and health management (Hou, Yao, Yin, & Wu, 2016).

Mécanisme D'action

The mechanism of action of a peptide depends on its function. For example, some peptides act as hormones, transmitting signals between cells, while others have structural roles . The specific mechanism of action for the peptide “H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2” is not clear from the available information.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58)/t26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLNWCQBOLBZSM-WJKAUMHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78N20O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 | |

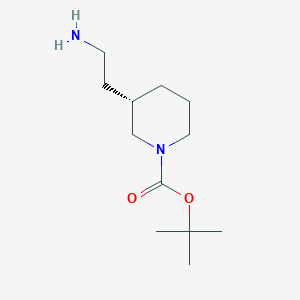

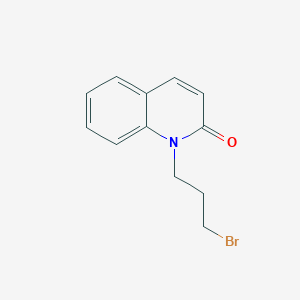

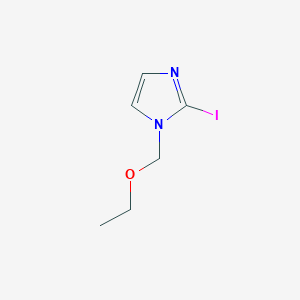

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)

![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)